molecular formula C13H17F3N2O3S B6981900 N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide

N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide

Cat. No.: B6981900
M. Wt: 338.35 g/mol
InChI Key: FSTNZJHVCQUYNF-UHFFFAOYSA-N
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Description

N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and a sulfamoyl group

Properties

IUPAC Name

N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3S/c1-8(19)17-9-5-6-11(10(14)7-9)22(20,21)18-12(2,3)13(4,15)16/h5-7,18H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTNZJHVCQUYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C(C)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorine-containing sulfamoyl derivatives, such as:

  • N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-chlorophenyl]acetamide
  • N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-bromophenyl]acetamide

Uniqueness

N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties.

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